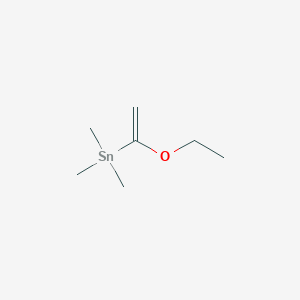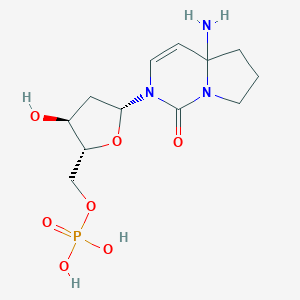
Pdcyt-P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdcyt-P is a novel phosphatidylcholine (PC) synthase enzyme that is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This enzyme has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mecanismo De Acción
Pdcyt-P catalyzes the conversion of CDP-choline and diacylglycerol into phosphatidylcholine. This reaction is essential for the synthesis of phosphatidylcholine, which is a major component of cell membranes. The exact mechanism of action of Pdcyt-P is not fully understood, but studies have shown that the enzyme is highly specific for its substrates and is regulated by several factors, including pH and temperature.
Efectos Bioquímicos Y Fisiológicos
Pdcyt-P plays a crucial role in the synthesis of phosphatidylcholine, which is essential for the structure and function of cell membranes. Studies have shown that alterations in the expression of Pdcyt-P can have significant effects on cellular physiology, including changes in membrane fluidity and permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pdcyt-P in lab experiments is its specificity for its substrates, which allows for the precise synthesis of phosphatidylcholine. However, the purification of Pdcyt-P can be challenging, and the enzyme is sensitive to changes in pH and temperature, which can affect its activity.
Direcciones Futuras
There are several potential future directions for research on Pdcyt-P. One area of interest is the development of new methods for the purification and stabilization of the enzyme, which could improve its utility in lab experiments and industrial applications.
Another area of research involves the identification of new substrates for Pdcyt-P, which could expand its potential applications in lipid synthesis. Additionally, the use of Pdcyt-P in the production of biofuels and other sustainable products is an area of growing interest and could lead to significant advances in the field of renewable energy.
In conclusion, Pdcyt-P is a promising enzyme with a wide range of potential applications in scientific research. Its specificity for its substrates, coupled with its role in the synthesis of phosphatidylcholine, make it an attractive target for further study and development.
Métodos De Síntesis
The synthesis of Pdcyt-P involves the cloning and expression of the Pdcyt-P gene in a suitable host organism, followed by purification of the enzyme. The gene encoding Pdcyt-P was first identified in the bacterium Sinorhizobium meliloti, and subsequent studies have shown that the enzyme is also present in other organisms, including plants and animals.
Aplicaciones Científicas De Investigación
Pdcyt-P has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of Pdcyt-P in the synthesis of lipids for use in drug delivery systems. Lipid-based drug delivery systems have several advantages over traditional drug delivery methods, including improved bioavailability and reduced toxicity.
Another area of research involves the use of Pdcyt-P in the production of biofuels. Phosphatidylcholine is a major component of plant membranes, and the use of Pdcyt-P to produce this lipid could potentially lead to the development of more efficient and sustainable biofuels.
Propiedades
Número CAS |
121730-59-4 |
|---|---|
Nombre del producto |
Pdcyt-P |
Fórmula molecular |
C12H20N3O7P |
Peso molecular |
349.28 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
Clave InChI |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES isomérico |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
SMILES canónico |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Sinónimos |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



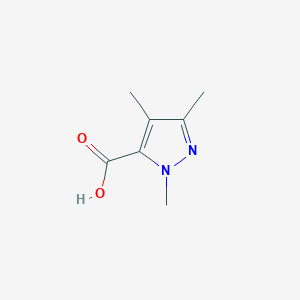
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
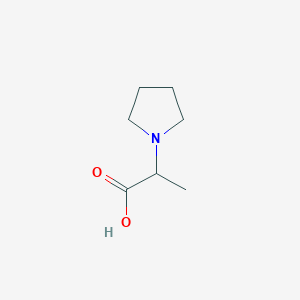
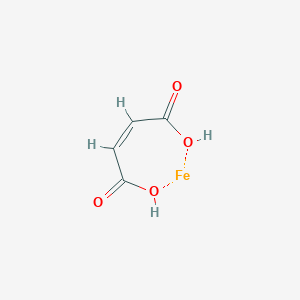
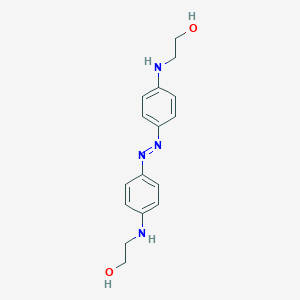

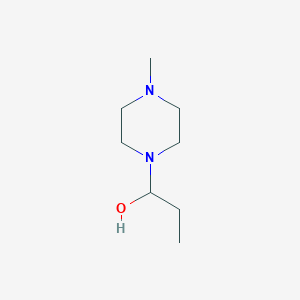
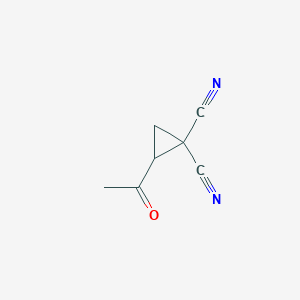
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
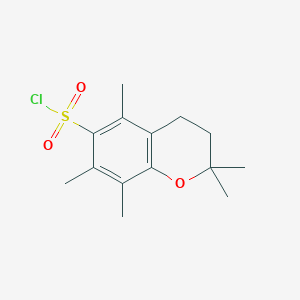
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
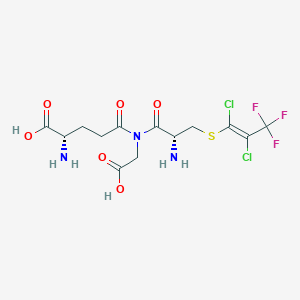
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
